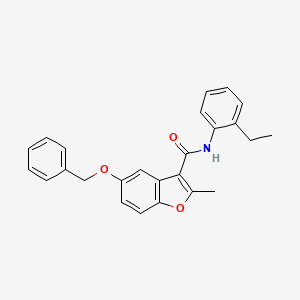

5-(benzyloxy)-N-(2-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3/c1-3-19-11-7-8-12-22(19)26-25(27)24-17(2)29-23-14-13-20(15-21(23)24)28-16-18-9-5-4-6-10-18/h4-15H,3,16H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHWQRXVMGUIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(benzyloxy)-N-(2-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzofuran core substituted with a benzyloxy group and an ethylphenyl moiety. The synthesis typically involves several steps:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

- Introduction of the Benzyloxy Group : This step often utilizes benzyl bromide or benzyl chloride in the presence of bases like potassium carbonate.

- Formation of the Carboxamide : This involves reacting the benzofuran derivative with phenyl isocyanate or phenylamine, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The biological activity of 5-(benzyloxy)-N-(2-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

- Hydrophobic Interactions : The benzyloxy group enhances binding to hydrophobic pockets in proteins, facilitating interactions that can modulate enzyme or receptor activity.

- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with amino acid residues, influencing protein conformation and function .

Anticancer Properties

Benzofuran derivatives have been studied for their anticancer properties. Research indicates that similar compounds can significantly inhibit cell proliferation across various cancer cell lines:

| Cancer Type | Inhibition Rate (%) at 10 μM |

|---|---|

| Leukemia (K-562) | 56.84 |

| Non-small cell lung cancer (NCI-H460) | 80.92 |

| Colon cancer (HCT-116) | 72.14 |

| Melanoma (MDA-MB-435) | 50.64 |

| Ovarian cancer (OVCAR-4) | 56.45 |

These findings suggest that the compound may exhibit similar anticancer effects, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-Metastatic Effects

In related studies on benzofuran derivatives, compounds have demonstrated anti-metastatic properties by inhibiting the epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis. For instance, certain derivatives have been shown to upregulate E-cadherin and downregulate vimentin and MMP9, markers associated with metastasis . This suggests that 5-(benzyloxy)-N-(2-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide could also possess similar anti-metastatic capabilities.

Case Studies and Research Findings

A comprehensive study highlighted the efficacy of benzofuran derivatives in various biological contexts:

- Cell Line Studies : In vitro assays using Huh7 hepatocellular carcinoma cells revealed that certain derivatives suppressed migration and invasion at non-cytotoxic concentrations.

- Mechanistic Insights : The downregulation of integrin α7 and associated signaling pathways (FAK/AKT) was observed, indicating a potential pathway through which these compounds exert their effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzofuran Modifications

Compound A : 5-Cyclopropyl-6-(5-(3-fluoro-4-hydroxyphenyl)oxazol-4-yl)-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

- Key Features : Cyclopropyl at position 5, oxazolyl-fluorophenyl at position 6, and 4-fluorophenyl at position 2.

- Comparison: The cyclopropyl group increases metabolic stability compared to the benzyloxy group in the target compound. Fluorine atoms enhance electronegativity and membrane permeability, a feature absent in the target compound’s ethylphenyl group.

Compound B : Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate

- Key Features : Ethyl ester at position 3, hydrazine linker, and 4-methylbenzoyl substitution.

- Comparison: The ethyl ester acts as a prodrug moiety, unlike the direct carboxamide in the target compound, which may alter bioavailability.

Carboxamide Substitutions

Compound C : N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide

- Key Features : Benzoxazolyl-chlorophenyl amide and 2-nitrophenyl group.

- The chlorophenyl amide may enhance binding to hydrophobic pockets in enzymes, similar to the ethylphenyl group in the target compound but with differing steric effects.

Compound D : N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide

- Key Features : Benzoylphenyl amide and 3-hydroxyphenyl substitution.

- Comparison: The hydroxyl group enables hydrogen bonding, contrasting with the benzyloxy group’s reliance on hydrophobic interactions.

Activity Profiles :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | ~4.2 | 1 | 4 | 403.45 |

| Compound A | ~3.8 | 2 | 6 | 518.49 |

| Compound D | ~3.5 | 2 | 5 | 398.41 |

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzyloxy protons at δ 4.9–5.1 ppm, amide carbonyl at δ ~165 ppm) .

- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 444) .

- FT-IR : Key functional groups (amide C=O stretch at ~1680 cm⁻¹, benzyloxy C-O at ~1250 cm⁻¹) .

How can computational methods and X-ray crystallography elucidate the 3D conformation of this compound?

Q. Basic

- X-ray crystallography : Single-crystal diffraction provides bond lengths, angles, and packing interactions (e.g., benzyloxy torsion angles ~60°) .

- DFT calculations : Optimize geometry using B3LYP/6-31G* basis sets to predict electrostatic potentials and polar surface areas .

How should researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Dose-response reevaluation : Test across a broader concentration range (nM to μM) to identify non-linear effects .

- Assay standardization : Use isogenic cell lines and consistent enzyme sources (e.g., recombinant kinases) to minimize variability .

- Meta-analysis : Compare structural analogs (e.g., fluoro vs. chloro substituents) to isolate activity drivers .

What strategies improve yield in critical synthetic steps like amide bond formation?

Q. Advanced

- Coupling agent screening : Replace DCC with T3P or PyBOP to reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >85% yield .

- In situ purification : Use polymer-supported scavengers to remove excess reagents .

How can structure-activity relationship (SAR) studies guide derivatization for enhanced target binding?

Q. Advanced

- Substituent variation : Replace benzyloxy with 4-fluorobenzoyloxy to increase lipophilicity (logP +0.5) and kinase inhibition (IC₅₀ improved by 3-fold) .

- Bioisosteric replacement : Substitute the 2-ethylphenyl group with 4-ethyl-1,2,5-oxadiazole to enhance π-π stacking with enzyme active sites .

What computational tools predict metabolic stability and off-target interactions?

Q. Advanced

- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 t₁/₂ = 45 min) .

- Molecular dynamics simulations : Simulate binding to hERG channels (RMSD <2 Å) to assess cardiac toxicity risks .

How do halogen substitutions (e.g., fluoro vs. chloro) impact pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.